molecular formula C9H7NO5 B8299902 (3-Formyl-4-nitrophenyl) acetate

(3-Formyl-4-nitrophenyl) acetate

Cat. No.: B8299902
M. Wt: 209.16 g/mol
InChI Key: ZUWXEOWSRRZRRY-UHFFFAOYSA-N
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Description

(3-Formyl-4-nitrophenyl) acetate is a nitro-substituted aromatic ester characterized by a formyl group (-CHO) at the 3-position and a nitro group (-NO₂) at the 4-position of the phenyl ring, linked to an acetate moiety. This compound is of interest in organic synthesis due to the electron-withdrawing nature of both substituents, which influence its reactivity in reactions such as nucleophilic substitutions, condensations, and reductions.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

(3-formyl-4-nitrophenyl) acetate

InChI

InChI=1S/C9H7NO5/c1-6(12)15-8-2-3-9(10(13)14)7(4-8)5-11/h2-5H,1H3

InChI Key

ZUWXEOWSRRZRRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxy-4-nitrophenyl Acetate

Key Structural Differences :

  • The formyl group in (3-Formyl-4-nitrophenyl) acetate is replaced by a hydroxyl (-OH) group.
  • Crystallographic Data : The dihedral angle between the acetate group and the aromatic ring is 85.30°, with an intramolecular O–H⋯O hydrogen bond forming a six-membered envelope-shaped ring .

Functional Implications :

  • Solubility : The hydroxyl group enhances solubility in polar solvents due to hydrogen bonding.
  • Reactivity : The hydroxyl group may participate in oxidation or etherification reactions, whereas the formyl group in the target compound is more reactive toward nucleophiles (e.g., in condensations).

4-Acetamido-3-nitrophenyl Acetate

Key Structural Differences :

  • A bulkier acetamido (-NHCOCH₃) group replaces the formyl group at the 3-position.
  • The nitro group is at the 3-position, altering substitution patterns .

Functional Implications :

  • Steric Effects : The acetamido group introduces steric hindrance, which may slow reactions at the aromatic ring.
  • Electronic Effects : The electron-donating nature of the acetamido group (via resonance) could moderate the electron-withdrawing effect of the nitro group, contrasting with the strongly electron-deficient ring in the formyl-nitro analog.

Methyl-Substituted Analogs

Examples :

  • Methyl 2-(3-Methyl-2-nitrophenyl)acetate
  • Methyl 2-(3-Methyl-4-nitrophenyl)acetate
  • Ethyl 4-(2-nitrophenyl)-3-oxobutanoate .

Key Structural Differences :

  • Methyl or ethyl groups replace the formyl group, and nitro group positions vary.

Functional Implications :

  • Electron Effects : Methyl groups are electron-donating, reducing the ring’s electron deficiency compared to the formyl-nitro combination. This may diminish reactivity in electrophilic substitutions.
  • Physical Properties : Lower melting points and higher volatility are expected due to reduced polarity.

Methyl 2-(3-Fluoro-4-nitrophenyl)acetate

Key Structural Differences :

  • A fluorine atom replaces the formyl group at the 3-position .

Functional Implications :

  • Electronic Effects : Fluorine’s strong electronegativity increases the ring’s electron-withdrawing character, though less so than a formyl group. This may enhance stability toward nucleophilic attack.

Research Implications and Gaps

  • Synthetic Applications : The formyl group in this compound offers a reactive site for further functionalization, such as Schiff base formation, which is absent in hydroxyl or methyl analogs.
  • Data Limitations : Direct experimental data (e.g., crystallography, spectroscopy) for the target compound are lacking, necessitating extrapolation from analogs. Further studies on its crystal structure and reactivity are recommended.

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